

Colistimethate Sodium: A Technical Guide on its Antibacterial Spectrum of Activity

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Compound of Interest

Compound Name: Colistimethate Sodium

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Introduction

Colistimethate sodium (CMS) is a polycationic polypeptide antibiotic belonging to the polymyxin class. It is an inactive prodrug that is hydrolyzed in vivo to its active form, colistin.[1] [2] Historically discovered in 1949 from *Paenibacillus polymyxa*, its use was largely abandoned due to concerns about nephrotoxicity and neurotoxicity. However, with the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, particularly those resistant to carbapenems, colistin has re-emerged as a last-resort therapeutic agent.[3][4] This guide provides a detailed overview of the antibacterial spectrum, mechanism of action, resistance pathways, and standardized testing methodologies for **colistimethate sodium**.

Antibacterial Spectrum of Activity

Colistin exhibits a narrow but potent spectrum of activity, primarily targeting aerobic Gram-negative bacilli.[2] Its efficacy is concentration-dependent.[4] Some species, such as *Proteus* spp., *Providencia* spp., and *Serratia* spp., are intrinsically resistant.[5][6]

The in vitro activity of colistin against key clinical isolates is summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: In Vitro Activity of Colistin against *Acinetobacter baumannii* and *Pseudomonas aeruginosa*

Organism	MIC50 (mg/L)	MIC90 (mg/L)
<i>Acinetobacter baumannii</i>	0.5	0.5
<i>Pseudomonas aeruginosa</i>	1	2

Data sourced from a study evaluating 778 bacterial pathogens.[7]

Table 2: In Vitro Activity of Colistin against Enterobacterales

Organism	MIC50 (mg/L)	MIC90 (mg/L)
<i>Escherichia coli</i>	0.5	0.5
<i>Klebsiella pneumoniae</i>	0.5	16
<i>Enterobacter</i> spp.	0.5	16

Data sourced from a study evaluating 778 bacterial pathogens.[7]

Table 3: In Vitro Activity of Colistin against *Stenotrophomonas maltophilia*

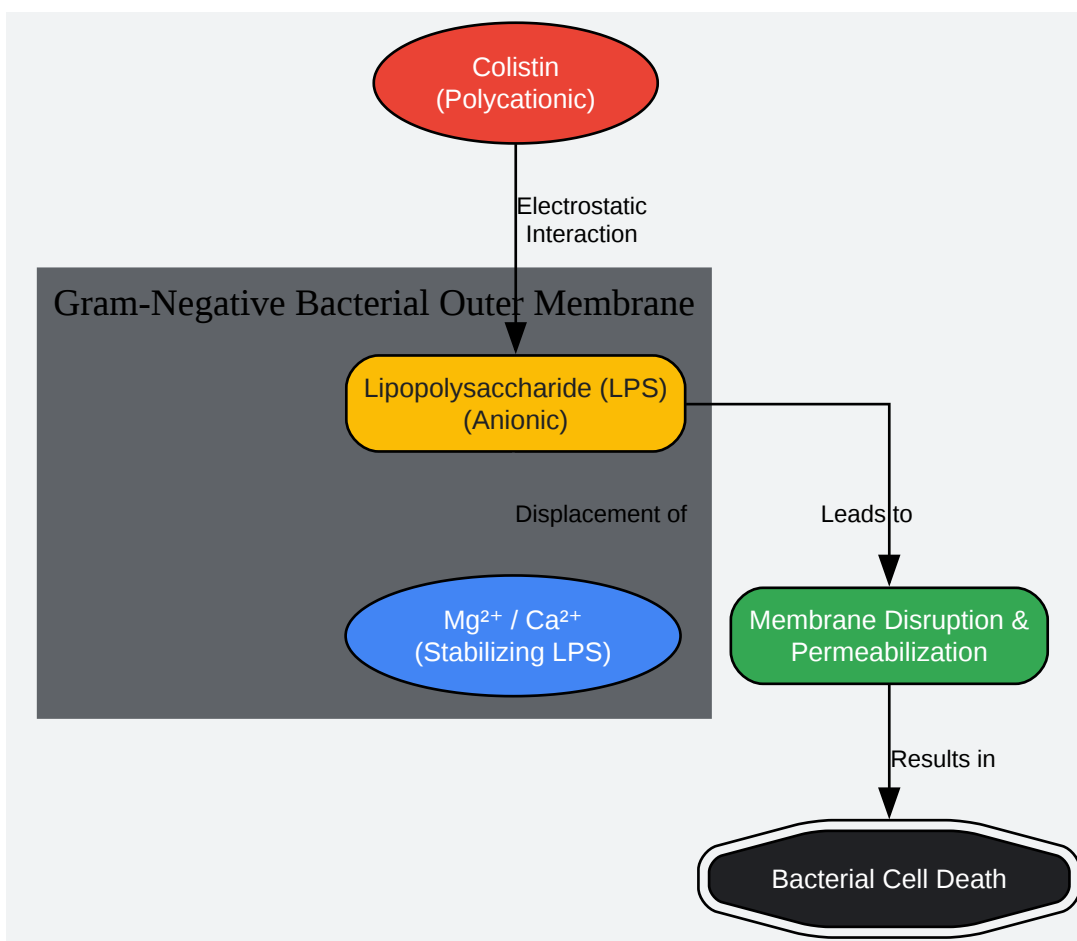
Organism	MIC50 (mg/L)	MIC90 (mg/L)
<i>Stenotrophomonas maltophilia</i>	8	128

Data sourced from a study evaluating 778 bacterial pathogens.[7] Note: The activity against *S. maltophilia* is generally poor.

Mechanism of Action

The bactericidal action of colistin is initiated by an electrostatic interaction with the outer membrane of Gram-negative bacteria. The polycationic nature of the colistin molecule allows it to bind to the anionic lipid A moiety of lipopolysaccharides (LPS).[4] This binding competitively displaces divalent cations (Mg^{2+} and Ca^{2+}) that normally stabilize the LPS layer. The disruption

of the outer membrane's integrity leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.[4]



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Caption: Mechanism of colistin action on the bacterial outer membrane.

Mechanisms of Resistance

Bacterial resistance to colistin primarily involves modifications of the lipid A component of LPS, which reduces the net negative charge and thereby decreases colistin's binding affinity. These modifications can be acquired through chromosomal mutations or the horizontal transfer of plasmid-mediated genes.

1. **Chromosomal Resistance:** Mutations in two-component regulatory systems, such as PhoP/PhoQ and PmrA/PmrB, are a common cause of acquired resistance. For instance, inactivation of the negative regulator mgrB leads to the overactivation of the PhoP/PhoQ

system. This, in turn, upregulates the PmrA/PmrB system, leading to the modification of lipid A with positively charged molecules like phosphoethanolamine (pEtN) or L-aminoarabinose (L-Ara4N).



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Caption: Chromosomal resistance pathway involving mgrB mutation.

2. Plasmid-Mediated Resistance: The emergence of mobile colistin resistance (mcr) genes poses a significant public health threat due to their ability to spread horizontally between different bacterial species. The mcr genes encode phosphoethanolamine transferases, enzymes that add pEtN to lipid A, conferring resistance to colistin.

Experimental Protocols: Susceptibility Testing

Accurate determination of colistin susceptibility is critical for clinical decision-making but is fraught with technical challenges due to the cationic nature of the colistin molecule, which can adhere to plastic surfaces.

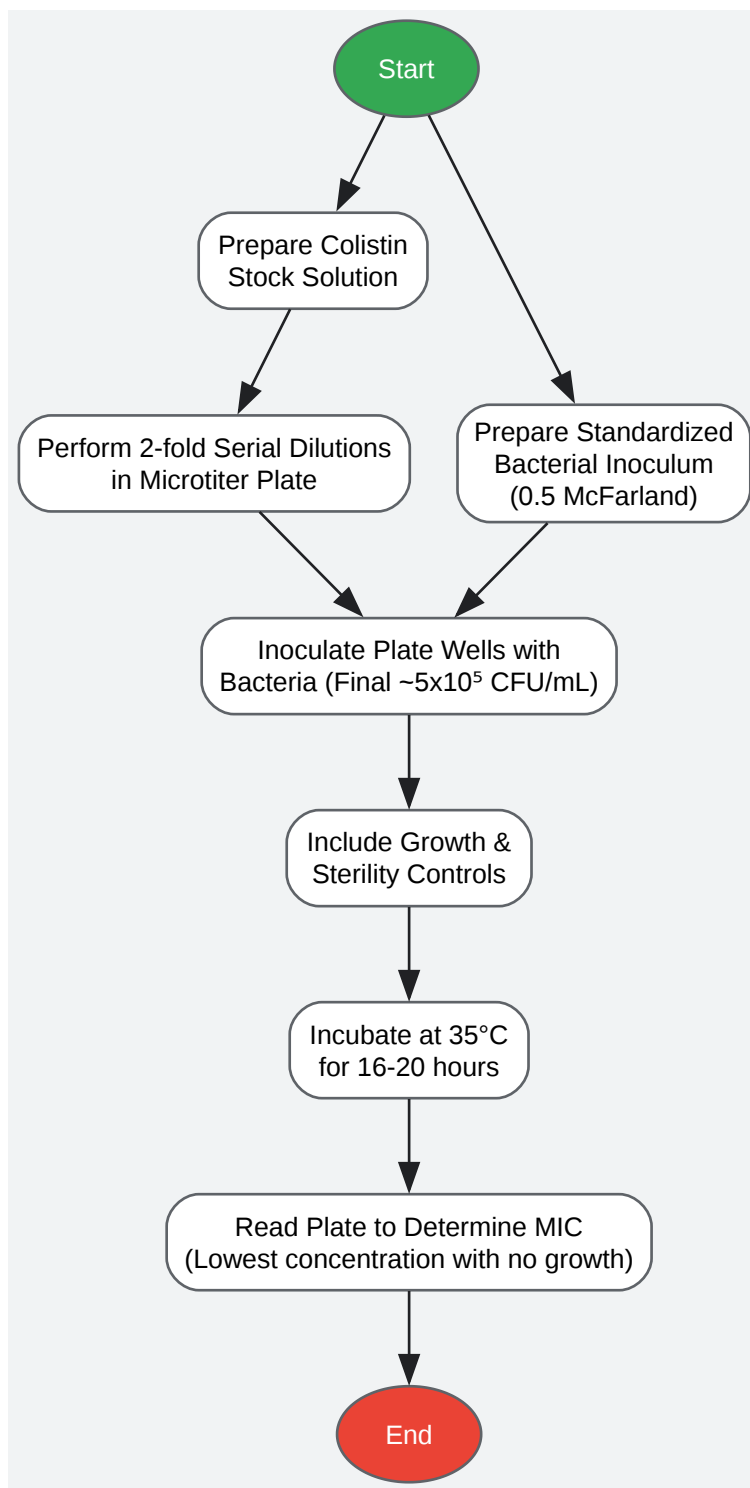
Broth Microdilution (BMD) - Reference Method

Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution as the gold standard method for colistin susceptibility testing.

Methodology:

- **Preparation of Colistin Stock Solution:** Prepare a stock solution of colistin sulfate in sterile water.
- **Serial Dilution:** Perform serial two-fold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

- **Inoculum Preparation:** Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate containing the colistin dilutions. Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).
- **Incubation:** Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Reading Results:** The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.



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Caption: Workflow for Broth Microdilution (BMD) susceptibility testing.

Other Susceptibility Testing Methods

- Agar Dilution: While considered reliable, this method is more laborious than BMD.
- Disk Diffusion and Gradient Tests (E-test): These methods are generally considered unreliable for colistin due to the poor diffusion of the large polymyxin molecule in agar, which can lead to inaccurate results. Confirmation with a reference dilution method is recommended if these are used.

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